(4-Iodopyridin-2-yl)methanamine
Description
(4-Iodopyridin-2-yl)methanamine is a pyridine derivative characterized by an iodine substituent at the 4-position of the pyridine ring and a methanamine (-CH2NH2) group at the 2-position. The iodine atom introduces unique electronic and steric properties, making the compound valuable for applications such as halogen bonding in molecular recognition or as a precursor in cross-coupling reactions .
Properties
Molecular Formula |
C6H7IN2 |
|---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
(4-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H7IN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 |
InChI Key |
MTSHBUJTYAARMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodopyridin-2-yl)methanamine typically involves the iodination of 2-pyridinemethanamine. One common method is the direct iodination of 2-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-Iodopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aminomethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield pyridinecarboxylic acids .
Scientific Research Applications
(4-Iodopyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (4-Iodopyridin-2-yl)methanamine depends on its specific application. In biological systems, it can act as a ligand that binds to metal ions or enzymes, altering their activity. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The following table summarizes key structural analogs of (4-Iodopyridin-2-yl)methanamine, highlighting variations in substituents and their implications:
Key Observations:
- Aromatic Extensions: Compounds like [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine () introduce bulky aryl groups, increasing lipophilicity and favoring interactions with hydrophobic enzyme pockets .
Physicochemical Properties
- Stability : Iodine’s lower electronegativity compared to chlorine may reduce susceptibility to nucleophilic substitution, enhancing stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
